![molecular formula C18H15N3O3S B5089999 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide CAS No. 5964-78-3](/img/structure/B5089999.png)
3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as MMB-Thz-ABM, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide induces apoptosis by activating the caspase pathway and inhibits cell proliferation by downregulating cyclin D1. In Alzheimer's disease, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide reduces amyloid-beta accumulation by inhibiting beta-secretase activity and promotes the clearance of amyloid-beta by upregulating neprilysin. In Parkinson's disease, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide protects dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In Alzheimer's disease, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to reduce the levels of amyloid-beta and tau proteins and increase the levels of synaptic proteins. In Parkinson's disease, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its high potency and selectivity for its target molecules. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for diseases that affect the central nervous system. However, one limitation of using 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the scientific research of 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide. One direction is to further explore its potential therapeutic effects for other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize its chemical structure to improve its solubility and efficacy. Additionally, future research could focus on developing 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide as a drug delivery system for other therapeutic agents.
Synthesis Methods
3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiazole to form N-(4-methoxybenzoyl)-2-aminothiazole. Finally, the compound is reacted with 3-bromo-N-(2-bromo-4-methoxyphenyl)propanamide to form 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide.
Scientific Research Applications
3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been found to have potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, 3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to protect dopaminergic neurons and improve motor function.
properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-15-7-5-12(6-8-15)16(22)20-14-4-2-3-13(11-14)17(23)21-18-19-9-10-25-18/h2-11H,1H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGFNVLDXUEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367221 |
Source
|
Record name | 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5964-78-3 |
Source
|
Record name | 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.